5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their versatility in organic synthesis and their significant roles in medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting 1,3-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Triazole Ring: The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and other suitable precursors.
Thiol Group Introduction: The thiol group is introduced via nucleophilic substitution reactions, often using thiourea or similar compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole or triazole rings.
Substitution: Both the pyrazole and triazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Reduced forms of the pyrazole or triazole rings.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology
Enzyme Inhibition: It can inhibit specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various pathogens.
Medicine
Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazole and triazole rings can bind to enzyme active sites, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazole-5-thiol
- 4-ethyl-1,2,4-triazole-3-thiol
- 5-(1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its pyrazole and triazole rings with a thiol group. This combination provides a distinct set of chemical properties and reactivity patterns, making it more versatile in various applications compared to its analogs.
Biological Activity
5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₁₂N₄S |
Molecular Weight | 196.28 g/mol |
CAS Number | 2749-59-9 |
Solubility | Highly soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit antifungal and antimicrobial properties, likely through the inhibition of key enzymes involved in pathogen metabolism.
Antifungal Activity
Research indicates that compounds similar to this compound possess significant antifungal properties. For instance, triazole derivatives have been shown to inhibit the growth of fungi by disrupting ergosterol synthesis, a crucial component of fungal cell membranes. This mechanism is similar to that of well-known antifungal agents like fluconazole and itraconazole .
Antimicrobial Activity
In addition to antifungal effects, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially by interfering with bacterial cell wall synthesis or function .
Study on Antifungal Efficacy
A study evaluated the antifungal efficacy of similar triazole compounds against Candida albicans. The results showed a significant reduction in fungal viability with increasing concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be around 16 µg/mL for effective antifungal activity .
Study on Antimicrobial Properties
Another study investigated the antimicrobial properties against Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating its potential as a broad-spectrum antimicrobial agent .
Toxicological Profile
The safety profile of this compound has been assessed in various studies. Acute toxicity tests in animal models suggest that it has a low toxicity profile at therapeutic doses. However, chronic exposure studies are needed to fully understand its long-term effects on human health and the environment .
Properties
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-4-14-8(10-11-9(14)15)7-5-6(2)12-13(7)3/h5H,4H2,1-3H3,(H,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCCJSHJCCYRHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=NN2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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